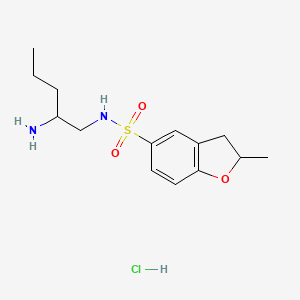![molecular formula C15H16FN3O3 B7641025 (3-Aminopyrrolidin-1-yl)-[5-(2-fluoro-4-methoxyphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B7641025.png)
(3-Aminopyrrolidin-1-yl)-[5-(2-fluoro-4-methoxyphenyl)-1,2-oxazol-3-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Aminopyrrolidin-1-yl)-[5-(2-fluoro-4-methoxyphenyl)-1,2-oxazol-3-yl]methanone is a chemical compound that has attracted the attention of many researchers due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (3-Aminopyrrolidin-1-yl)-[5-(2-fluoro-4-methoxyphenyl)-1,2-oxazol-3-yl]methanone is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, including tyrosine kinases and phosphatases. In addition, this compound can modulate the expression of different genes involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit inflammation, and modulate neuronal activity. In addition, this compound has been shown to have low toxicity in different cell lines and animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3-Aminopyrrolidin-1-yl)-[5-(2-fluoro-4-methoxyphenyl)-1,2-oxazol-3-yl]methanone in lab experiments include its potential applications in different fields, its low toxicity, and its ability to inhibit the activity of certain enzymes. However, the limitations of using this compound include its limited solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are many future directions for the study of (3-Aminopyrrolidin-1-yl)-[5-(2-fluoro-4-methoxyphenyl)-1,2-oxazol-3-yl]methanone. Some of these directions include:
1. Studying the structure-activity relationship of this compound to optimize its pharmacological properties.
2. Investigating the potential of this compound as a fluorescent probe for imaging applications.
3. Studying the effect of this compound on different cellular processes, including cell cycle regulation and DNA damage response.
4. Investigating the potential of this compound as a drug candidate for the treatment of different diseases, including cancer, inflammation, and neurological disorders.
5. Studying the pharmacokinetics and bioavailability of this compound in animal models.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. Further research is needed to optimize the pharmacological properties of this compound and investigate its potential as a drug candidate for the treatment of different diseases.
Synthesemethoden
(3-Aminopyrrolidin-1-yl)-[5-(2-fluoro-4-methoxyphenyl)-1,2-oxazol-3-yl]methanone can be synthesized using various methods. One of the methods involves the reaction of 2-fluoro-4-methoxyphenylacetic acid with oxalyl chloride to form 2-fluoro-4-methoxyphenylacetyl chloride. The resulting compound is then reacted with 3-aminopyrrolidine to form this compound. Other methods involve the use of different reagents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
(3-Aminopyrrolidin-1-yl)-[5-(2-fluoro-4-methoxyphenyl)-1,2-oxazol-3-yl]methanone has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of different diseases, including cancer, inflammation, and neurological disorders. In addition, this compound has been studied for its potential use as a fluorescent probe for imaging applications.
Eigenschaften
IUPAC Name |
(3-aminopyrrolidin-1-yl)-[5-(2-fluoro-4-methoxyphenyl)-1,2-oxazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-21-10-2-3-11(12(16)6-10)14-7-13(18-22-14)15(20)19-5-4-9(17)8-19/h2-3,6-7,9H,4-5,8,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIJSFRTCCONCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=NO2)C(=O)N3CCC(C3)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Cyclopropyl-1,2,4-triazol-3-yl)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidine](/img/structure/B7640948.png)

![(3-Chloro-4-fluorophenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7640972.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(3-methylmorpholin-4-yl)propyl]pyrrolidine-1-carboxamide](/img/structure/B7640994.png)

![(3-Aminopyrrolidin-1-yl)-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methanone](/img/structure/B7640998.png)
![2-[1-[4-(Trifluoromethyl)phenyl]ethylamino]acetonitrile](/img/structure/B7641008.png)

![1-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7641020.png)
![1-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpiperidin-4-amine](/img/structure/B7641023.png)
![N,N-diethyl-5-[[4-(1,2,4-triazol-1-yl)piperidin-1-yl]methyl]-1,3-thiazol-2-amine](/img/structure/B7641034.png)

![1,1-dioxo-N-[[3-(phenoxymethyl)phenyl]methyl]thian-3-amine](/img/structure/B7641052.png)